molecular formula C10H11N3O4S2 B2670957 N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide CAS No. 1448135-18-9

N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2670957
CAS No.: 1448135-18-9
M. Wt: 301.34
InChI Key: YFPHQWVFQKMTRT-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science

Scientific Research Applications

N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

Thiophene-based sulfonamides, such as DMTS, have been found to inhibit carbonic anhydrase I and II isoenzymes isolated from human erythrocytes . The compounds inhibit the enzymes by interacting out of the catalytic active site . The sulfonamide and thiophene moiety play a significant role in the inhibition of the enzymes .

Safety and Hazards

While specific safety data for DMTS is not available, general safety data for thiophene indicates that it is highly flammable and harmful if swallowed . It can cause serious eye irritation . In case of skin contact, immediate washing with plenty of water is recommended . If swallowed, it is advised to rinse the mouth and seek medical attention .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research could focus on the design of novel thiophene-based sulfonamide derived therapeutic agents that may be carbonic anhydrase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide typically involves the condensation of 2,4-dimethoxypyrimidine with thiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the pyrimidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-sulfonamide: Lacks the pyrimidine ring but shares the sulfonamide group.

    2,4-Dimethoxypyrimidine: Lacks the thiophene ring but contains the pyrimidine ring with methoxy groups.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic rings.

Uniqueness

N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide is unique due to the combination of the thiophene ring, pyrimidine ring, and sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S2/c1-16-9-7(6-11-10(12-9)17-2)13-19(14,15)8-4-3-5-18-8/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPHQWVFQKMTRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1NS(=O)(=O)C2=CC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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